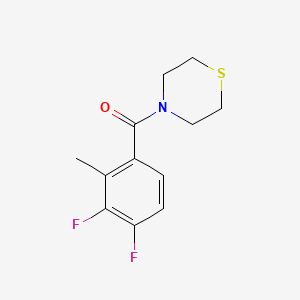

(3,4-Difluoro-2-methylphenyl)(thiomorpholino)methanone

Description

(3,4-Difluoro-2-methylphenyl)(thiomorpholino)methanone is a thiomorpholine-containing arylketone derivative. Structurally, it features a 3,4-difluoro-2-methylphenyl group linked to a thiomorpholino moiety via a ketone bridge. Thiomorpholine, a sulfur-containing heterocycle, imparts distinct electronic and steric properties compared to morpholine or piperidine derivatives. The compound is synthesized via coupling reactions between activated carboxylic acid intermediates (e.g., using HATU/DIEA in DMF) and thiomorpholine, typically yielding 80–95% after purification . Its molecular weight is 225.24 g/mol (C12H13F2NOS), with a purity of 95% as reported in commercial sources .

Properties

Molecular Formula |

C12H13F2NOS |

|---|---|

Molecular Weight |

257.30 g/mol |

IUPAC Name |

(3,4-difluoro-2-methylphenyl)-thiomorpholin-4-ylmethanone |

InChI |

InChI=1S/C12H13F2NOS/c1-8-9(2-3-10(13)11(8)14)12(16)15-4-6-17-7-5-15/h2-3H,4-7H2,1H3 |

InChI Key |

RBCNJXMUIIVKFH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1F)F)C(=O)N2CCSCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluoro-2-methylphenyl)(thiomorpholino)methanone typically involves the reaction of 3,4-difluoro-2-methylbenzoyl chloride with thiomorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial synthesis may also incorporate purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluoro-2-methylphenyl)(thiomorpholino)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

Substitution: The difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

(3,4-Difluoro-2-methylphenyl)(thiomorpholino)methanone has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of (3,4-Difluoro-2-methylphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets. The difluoro and thiomorpholino groups may play a role in binding to enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Variations

Heterocyclic Amine Substituents

- Thiomorpholino vs. Morpholino: Thiomorpholine’s sulfur atom increases basicity compared to morpholine’s oxygen, enhancing reactivity in acid-catalyzed reactions (e.g., H-phosphonamidate activation) . For example, thiomorpholino derivatives exhibit superior activation efficiency in nucleotidic bond formation due to balanced basicity and tautomerization .

- Thiomorpholino vs. In NMR studies, thiomorpholino methanones show distinct <sup>1</sup>H signals (e.g., δ 2.64–2.69 ppm for thiomorpholine protons) compared to piperidinyl analogs (δ 1.34–1.52 ppm) .

Aryl Group Substituents

- Fluorinated vs. Non-Fluorinated Analogs: The 3,4-difluoro-2-methylphenyl group in the target compound enhances electron-withdrawing effects, influencing ketone reactivity and intermolecular interactions. This contrasts with non-fluorinated analogs like (phenyl)(thiomorpholino)methanone, which exhibit simpler <sup>13</sup>C NMR profiles (δ 171.0 ppm for ketone carbon) . Halogenated derivatives, such as (4-bromo-3-chloro-2-fluorophenyl)(thiomorpholino)methanone (MW: 365.63 g/mol), demonstrate higher molecular weights and altered lipophilicity, impacting pharmacokinetic properties .

Physicochemical Properties

- Fluorinated analogs like the target compound may show enhanced membrane permeability due to fluorine’s lipophilicity .

- NMR Characteristics: The target compound’s <sup>19</sup>F NMR signals (δ ~-110 to -120 ppm for 3,4-difluoro groups) differentiate it from mono-fluorinated analogs (e.g., δ -115 ppm for 4-fluoro-2-methoxyphenyl derivatives) . Thiomorpholino protons consistently appear as broad singlets (δ 2.64–3.82 ppm), distinct from morpholino analogs (δ 3.38–3.96 ppm) .

Biological Activity

(3,4-Difluoro-2-methylphenyl)(thiomorpholino)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on available literature.

Chemical Structure and Synthesis

The compound has the molecular formula C12H12F2N2OS and a molecular weight of 273.3 g/mol. It features a difluoro-substituted aromatic ring and a thiomorpholine moiety, which contribute to its biological properties. The synthesis typically involves nucleophilic acyl substitution between 3,4-difluoro-2-methylbenzoyl chloride and thiomorpholine. The reaction mechanism can be summarized as follows:

- Formation of Acyl Chloride : The acyl chloride is prepared from the corresponding carboxylic acid.

- Nucleophilic Attack : Thiomorpholine acts as a nucleophile, attacking the carbonyl carbon.

- Product Formation : The final product is obtained through the elimination of hydrochloric acid.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The difluoro and methyl substituents enhance binding affinity, while the thiomorpholino group modulates solubility and reactivity. These interactions can lead to various pharmacological effects, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with receptors affecting signal transduction pathways.

Biological Activities

Research has indicated several potential biological activities for this compound:

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | , |

| Antimicrobial | Potential activity against bacterial strains | |

| Enzyme Inhibition | Inhibition of metabolic enzymes |

Case Study: Anticancer Efficacy

A study focusing on the anticancer properties of this compound revealed that it significantly inhibited cell growth in vitro in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.